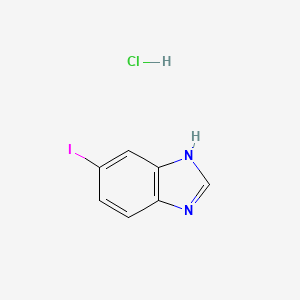

6-Iodo-1H-benzimidazole;hydrochloride

Description

The study of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. Among these, the benzimidazole (B57391) scaffold holds a place of particular distinction. The introduction of a halogen, specifically iodine, at the 6-position of the benzimidazole ring, and its formulation as a hydrochloride salt, presents a molecule with specific physicochemical properties that are of interest for various research applications.

Benzimidazole derivatives are widely recognized as "privileged molecular scaffolds" in the field of medicinal chemistry. rjlbpcs.comnih.gov This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus exhibiting a broad range of pharmacological activities. nih.gov The benzimidazole core, which consists of a fused benzene (B151609) and imidazole (B134444) ring, is a key structural component in numerous natural and synthetic compounds, including vitamin B12. nih.gov

The versatility of the benzimidazole scaffold stems from its unique structural and electronic properties. The presence of both a hydrogen bond donor (the N-H group) and acceptor (the imine nitrogen) allows for diverse interactions with biological macromolecules. orientjchem.org This structural motif is found in a number of clinically used drugs, highlighting its therapeutic importance. The wide array of biological activities associated with benzimidazole derivatives is a primary driver for their continued investigation in academic and industrial research. researchgate.netnih.gov

Table 1: Examples of Pharmacological Activities of Benzimidazole Derivatives

| Pharmacological Activity | Reference |

|---|---|

| Anticancer | ias.ac.in |

| Antimicrobial | nih.gov |

| Antiviral | nih.gov |

| Anti-inflammatory | researchgate.net |

| Antihypertensive | ijpcbs.com |

The ability to readily modify the benzimidazole core at various positions allows for the fine-tuning of its biological and physicochemical properties, making it an attractive starting point for the development of new therapeutic agents. researchgate.net

The specific academic interest in 6-Iodo-1H-benzimidazole;hydrochloride lies in the strategic incorporation of an iodine atom at the 6-position of the benzimidazole ring. Halogenation is a common and effective strategy in medicinal chemistry to modulate the properties of a lead compound. The introduction of a halogen can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target. nih.gov

Iodine, in particular, offers unique properties. Its large size and high polarizability can lead to strong halogen bonding interactions, which are increasingly recognized as important in molecular recognition and drug design. Furthermore, the introduction of an iodine atom can alter the electronic distribution within the benzimidazole ring system, potentially influencing its reactivity and biological activity. From a synthetic perspective, the iodine atom can serve as a handle for further chemical modifications through various cross-coupling reactions, allowing for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

The formulation of 6-Iodo-1H-benzimidazole as a hydrochloride salt is primarily to improve its solubility in aqueous media and enhance its stability, which is a crucial consideration for its handling, formulation, and biological testing in academic research settings.

The history of benzimidazole chemistry dates back to 1872, with the first synthesis of a benzimidazole derivative reported by Hoebrecker. rjlbpcs.com The fundamental method for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, a reaction that has been refined and adapted over the past century. wikipedia.org

The discovery that the 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole unit is a key component of vitamin B12 in the mid-20th century significantly spurred interest in this class of compounds. nih.gov This finding highlighted the biological relevance of the benzimidazole scaffold and initiated extensive research into its synthesis and pharmacological properties.

Throughout the years, numerous synthetic methodologies have been developed to access a wide variety of substituted benzimidazoles, reflecting the enduring importance of this heterocyclic system in scholarly pursuits. researchgate.net These methods range from classical acid-catalyzed condensations to more modern approaches utilizing microwave assistance and novel catalytic systems. nih.gov The continuous development of synthetic routes has been instrumental in enabling the exploration of the vast chemical space occupied by benzimidazole derivatives and their subsequent evaluation in various biological assays.

Table 2: Timeline of Key Developments in Benzimidazole Chemistry

| Year | Development | Significance |

|---|---|---|

| 1872 | First synthesis of a benzimidazole derivative by Hoebrecker. rjlbpcs.com | Marks the beginning of benzimidazole chemistry. |

| Mid-20th Century | Identification of a benzimidazole unit in Vitamin B12. nih.gov | Established the biological significance of the benzimidazole scaffold. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-iodo-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2.ClH/c8-5-1-2-6-7(3-5)10-4-9-6;/h1-4H,(H,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHROVIVJVKSFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Iodo 1h Benzimidazole;hydrochloride and Its Analogues

Classical Approaches to the Benzimidazole (B57391) Core

The foundational benzimidazole scaffold is traditionally constructed through condensation reactions that form the fused imidazole (B134444) ring. These methods have been widely employed for a variety of benzimidazole derivatives and can be adapted for the synthesis of halogenated analogues like 6-iodo-1H-benzimidazole.

Condensation Reactions with o-Phenylenediamines and Carboxylic Acid Derivatives

A cornerstone of benzimidazole synthesis is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (such as an ester, acid chloride, or orthoester) under acidic conditions and often at elevated temperatures. organic-chemistry.org In the context of 6-iodo-1H-benzimidazole, this would typically involve the reaction of 4-iodo-1,2-phenylenediamine with formic acid or a derivative thereof. The formic acid serves as the source of the C2 carbon of the imidazole ring.

The general mechanism involves the initial formation of an N-acyl-o-phenylenediamine intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the benzimidazole ring. organic-chemistry.org The reaction conditions, such as temperature and the choice of acid catalyst (e.g., hydrochloric acid, polyphosphoric acid), can significantly influence the reaction rate and yield.

Table 1: Representative Conditions for Phillips-Ladenburg Benzimidazole Synthesis

| o-Phenylenediamine | Carboxylic Acid Derivative | Catalyst/Conditions | Product | Yield (%) | Reference |

| o-Phenylenediamine | Formic Acid (90%) | 100°C, 2h | 1H-Benzimidazole | 83-85 | orgsyn.org |

| o-Phenylenediamine | Various Carboxylic Acids | p-Toluenesulfonic acid | 2-Substituted Benzimidazoles | 68-81 | researchgate.net |

| 4-Iodo-2-nitroaniline | Formic Acid | Iron, 90°C, 12h (reduction and cyclization) | 5-Iodo-1H-benzimidazole | 68 | chemicalbook.com |

Note: The synthesis of 5-Iodo-1H-benzimidazole is presented as a closely related example of a precursor-based approach utilizing a condensation reaction.

Cyclization Reactions with Aldehydes and Nitriles

Another classical route, the Weidenhagen synthesis, utilizes the reaction of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent to form the benzimidazole ring. semanticscholar.org For the synthesis of the parent 6-iodo-1H-benzimidazole, formaldehyde or a suitable equivalent would be reacted with 4-iodo-1,2-phenylenediamine. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization.

Various oxidizing agents can be employed, and numerous modern modifications have focused on developing milder and more efficient catalytic systems. nih.gov While traditionally effective, this method can sometimes lead to the formation of 1,2-disubstituted byproducts if the reaction conditions are not carefully controlled. mdpi.com

Condensation with nitriles offers an alternative pathway, though it is less commonly reported for simple benzimidazoles. This approach typically requires more stringent conditions or specific activation of the nitrile group.

Targeted Synthesis of Halogenated Benzimidazoles

To overcome challenges with handling potentially unstable halogenated precursors or to achieve specific regioselectivity, methods that introduce the iodine atom at a later stage or utilize readily available iodinated starting materials are often preferred.

Electrophilic Substitution Strategies for Iodine Introduction

Direct iodination of the pre-formed benzimidazole ring is a feasible approach. Benzimidazole is an electron-rich heterocyclic system that can undergo electrophilic aromatic substitution. The position of iodination (regioselectivity) is influenced by the electronic properties of the benzimidazole ring and the reaction conditions. The reaction typically employs an iodinating agent, such as molecular iodine (I₂) in the presence of an oxidizing agent or an electrophilic iodine source like N-iodosuccinimide (NIS). The regioselectivity of electrophilic substitution on the benzimidazole ring can be complex, potentially leading to a mixture of isomers.

Precursor-Based Synthesis Pathways (e.g., from 4-Iodo-1,2-phenylenediamine)

A more controlled and widely used method for the synthesis of 6-iodo-1H-benzimidazole involves starting with an appropriately substituted benzene (B151609) derivative that already contains the iodine atom. The key precursor for this route is 4-iodo-1,2-phenylenediamine. This diamine can then be cyclized using methods described in section 2.1.1, most commonly with formic acid, to directly and unambiguously form 6-iodo-1H-benzimidazole. organic-chemistry.org This precursor is typically synthesized from a more readily available starting material like 4-iodoaniline through nitration followed by reduction of the nitro group.

A detailed example of a related precursor-based synthesis is the preparation of 5-iodo-1H-benzimidazole from 4-iodo-2-nitroaniline. In this one-pot reaction, the nitro group is reduced in situ with iron powder in formic acid, which also serves as the cyclizing agent to form the benzimidazole ring, affording the product in a 68% yield. chemicalbook.com

Table 2: Example of a Precursor-Based Synthesis for an Iodo-benzimidazole Isomer

| Starting Material | Reagents | Conditions | Product | Yield (%) |

| 4-Iodo-2-nitroaniline | Iron, Formic Acid | 90°C, 12 hours | 5-Iodo-1H-benzimidazole | 68 |

This precursor-based approach is generally preferred for its high regioselectivity, ensuring the iodine atom is located at the desired position on the benzene ring portion of the benzimidazole. The final product, 6-iodo-1H-benzimidazole, can then be treated with hydrochloric acid to yield the corresponding hydrochloride salt.

Modern and Green Chemistry Approaches in Synthesis

In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for benzimidazole synthesis, which are also applicable to halogenated derivatives. These modern approaches focus on milder reaction conditions, the use of recyclable catalysts, and the reduction of hazardous waste.

Catalysis plays a central role in these advancements. A wide array of catalysts, including various metal nanoparticles, solid acids, and ionic liquids, have been investigated to promote the condensation reactions for benzimidazole formation. mdpi.comresearchgate.netjsynthchem.com For instance, supported gold nanoparticles have been shown to effectively catalyze the reaction between o-phenylenediamines and aldehydes under ambient conditions. nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool, often dramatically reducing reaction times from hours to minutes and improving yields compared to conventional heating methods. nih.gov Solvent-free "grinding" techniques and the use of greener solvents like water or ethanol are also key aspects of modern synthetic strategies, minimizing the environmental impact of the chemical process. researchgate.net

Table 3: Comparison of Conventional and Green Synthesis Approaches for Benzimidazoles

| Method | Catalyst/Conditions | Reaction Time | Solvents | Key Advantages |

| Conventional | Strong acids (e.g., PPA, HCl), high temperatures | Hours to days | Often harsh or high-boiling (e.g., DMF, nitrobenzene) | Well-established, versatile |

| Microwave-Assisted | Various catalysts, microwave irradiation | Minutes | Often greener solvents (e.g., ethanol, water) or solvent-free | Rapid, often higher yields |

| Catalytic (Modern) | Metal nanoparticles, solid acids, ionic liquids | Varies, often shorter | Greener solvents or solvent-free | Milder conditions, catalyst recyclability |

These modern and green chemistry principles are increasingly being applied to the synthesis of functionalized benzimidazoles, offering more sustainable and efficient routes to compounds like 6-iodo-1H-benzimidazole;hydrochloride.

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. niscpr.res.in This method has been successfully applied to the synthesis of various benzimidazole derivatives. For instance, a rapid and efficient synthesis of 1,2-disubstituted benzimidazoles was achieved by reacting N-phenyl-o-phenylenediamine with various aldehydes under microwave irradiation. nih.gov The use of microwave activation dramatically reduced reaction times from 60 minutes to just 5 minutes while increasing yields from 61.4% to over 96%. nih.gov Another protocol describes a one-pot, multicomponent reaction for synthesizing aryl imidazoles from amines and aldehydes, where microwave irradiation significantly shortens reaction times compared to conventional heating. niscpr.res.in The synthesis of 2-trifluoromethylbenzimidazoles has also been accomplished through the cyclocondensation of N-(carbotrifluoromethyl)-ortho-arylenediamines on a solid support (montmorillonite K10) under microwave irradiation. dergipark.org.trresearchgate.net These examples highlight the general applicability of microwave technology for the efficient construction of the benzimidazole core, a strategy readily adaptable for precursors of 6-Iodo-1H-benzimidazole.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 1,2-Disubstituted Benzimidazoles

| Entry | Aldehyde | Method | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | Conventional | 60 | 61.4 |

| 2 | Benzaldehyde | Microwave | 5 | 99.9 |

| 3 | 4-Chlorobenzaldehyde | Microwave | 5 | 98.0 |

| 4 | 4-Methylbenzaldehyde | Microwave | 5 | 99.0 |

| 5 | 4-Methoxybenzaldehyde | Microwave | 5 | 96.0 |

Data synthesized from a study on 1,2-disubstituted benzimidazoles. nih.gov

Catalyst-Mediated Reactions

Catalysis is central to modern benzimidazole synthesis, offering pathways that are often milder and more selective than classical methods. A variety of catalysts, including metal-organic frameworks, lanthanide triflates, and various nanoparticles, have proven effective.

Metal-Organic Frameworks (MOFs): MOFs have been utilized as highly efficient, reusable heterogeneous catalysts. For example, MIL-53(Fe) has been shown to catalyze the synthesis of 2-aryl-1H-benzimidazole derivatives from o-phenylenediamine and aldehydes under solvent-free conditions with good to excellent yields. chemmethod.com Another MOF, NH2-MIL-125(Ti), also acts as an effective heterogeneous catalyst for the synthesis of benzimidazoles via an oxidative cyclization pathway, demonstrating a broad substrate scope and high reusability. bohrium.comrsc.orgresearchgate.net

Lanthanide Triflates: Lanthanide triflates, such as Ytterbium(III) triflate (Yb(OTf)₃), are water-tolerant Lewis acids that can effectively catalyze the condensation of o-phenylenediamines with aldehydes to form benzimidazoles under solvent-free conditions. thieme-connect.comwikipedia.org This method is applicable to a wide range of aromatic, unsaturated, and aliphatic aldehydes. thieme-connect.com Similarly, Lanthanum(III) chloride (LaCl₃) has been employed as a novel and efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles in good yields under mild, room temperature conditions. nih.govresearchgate.net

CdO Nanoparticles: Cadmium oxide nanoparticles (CdO NPs) have been used as an efficient heterogeneous catalyst for synthesizing benzimidazole derivatives. The condensation of a substituted benzimidazole with various aldehydes and amides proceeds in high yields in the presence of CdO NPs. uomustansiriyah.edu.iq

Copper Catalysis: Copper complexes are also effective catalysts for the one-pot synthesis of 2-substituted benzimidazoles from phenylenediamines and aryl aldehydes. researchgate.net These reactions can proceed under mild, ambient temperature conditions, and the heterogeneous copper catalyst can often be recovered and reused multiple times without a significant loss of activity. researchgate.net Copper(II) oxide (CuO) nanoparticles have also been investigated as catalysts for C-N coupling reactions to form N-aryl benzimidazoles. biointerfaceresearch.com

Oxidative Cyclization Methods

Oxidative cyclization is a common and direct route to the benzimidazole core. This strategy typically involves the reaction of an o-phenylenediamine with an aldehyde, followed by an oxidation step to form the aromatic imidazole ring. Various oxidants can be employed, and in some cases, the catalyst itself facilitates the oxidation. rsc.org For example, the synthesis of benzimidazoles from anilines can be achieved through an amidine formation/oxidative cyclization sequence using reagents like PIDA (phenyliodine diacetate) or through copper-mediated oxidation. nih.gov This approach allows for the generation of both N-H and N-alkyl benzimidazoles. nih.gov Another novel, metal-free approach uses d-glucose as a biorenewable C1 synthon for the oxidative cyclization with o-phenylenediamines in water, providing excellent yields in a short time. acs.org

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single step. nih.govresearchgate.net An iron(III)-porphyrin catalyst has been used in a one-pot, three-component process involving benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate to produce a variety of benzimidazole derivatives in high yields under mild conditions. nih.gov Another MCR strategy for synthesizing fused imidazo[1,2-a]benzimidazoles involves a three-component reaction of 2-aminobenzimidazoles, an aromatic aldehyde, and an isocyanide, with the initial condensation step accelerated by microwave activation. acs.org These MCR approaches streamline the synthesis process, minimizing waste and purification steps. ichem.md

Regioselective Functionalization and Derivatization Strategies

Once the 6-iodo-1H-benzimidazole core is synthesized, its structure can be further diversified through regioselective functionalization. The key positions for substitution are the nitrogen atoms (N-1) and the carbon atoms of the heterocyclic core (C-2, C-5).

N-Substitution Reactions

The nitrogen atom of the benzimidazole ring is a common site for functionalization, typically through alkylation or arylation reactions. Copper-catalyzed C-N coupling reactions are a prevalent method for introducing aryl groups. nih.gov For instance, the N-arylation of benzimidazole with aryl halides can be effectively catalyzed by copper oxide nanoparticles. biointerfaceresearch.com The choice of protecting group on the nitrogen can also be crucial for directing subsequent reactions or modifying the compound's properties.

C-2 and C-5/6 Position Functionalization

The carbon atoms of the benzimidazole ring, particularly at the C-2 and C-5/6 positions, are prime targets for introducing chemical diversity.

C-2 Functionalization: The C-2 position is often functionalized through transition-metal-catalyzed C-H activation, which allows for direct alkylation or arylation without pre-functionalization. researchgate.net Rhodium(I) and Nickel(I) catalyst systems have been reported to promote the direct C-H alkylation of C-2-unsubstituted benzimidazoles with alkenes. nih.gov Palladium-catalyzed cross-dehydrogenative coupling (CDC), also known as the Fujiwara–Moritani reaction, enables the C-2 alkenylation of benzimidazoles with styrenes. mdpi.com

C-5/6 Functionalization: The 6-iodo substituent is a key functional group for derivatization, primarily through palladium-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura reaction (using aryl boronic acids) and the Buchwald-Hartwig amination (using amines) are powerful methods for introducing new aryl and amino groups, respectively, at the C-6 position. nih.gov These reactions are crucial for expanding the chemical space around the benzimidazole core and are widely used in medicinal chemistry to modulate biological activity. researchgate.net

Table 2: Examples of Palladium-Catalyzed Functionalization at the 5(6)-Position of a Bromo-Benzimidazole Analogue

| Reaction Type | Coupling Partner | Catalyst/Ligand | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | 3-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | 72 |

| Suzuki-Miyaura | 4-(Methylsulfonyl)phenylboronic acid | Pd(OAc)₂ / XPhos | 66 |

| Buchwald-Hartwig | 3-(Methylsulfonyl)aniline | Pd₂(dba)₃ / XPhos | 81 |

| Buchwald-Hartwig | 4-(Methylsulfonyl)aniline | Pd₂(dba)₃ / XPhos | 79 |

Data adapted from a study on the functionalization of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole. nih.gov

Mannich Reaction in Benzimidazole Derivatization

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of a compound containing an active hydrogen atom. ijsr.net In the context of benzimidazole chemistry, the acidic N-H proton of the imidazole ring readily participates in this reaction, making it a highly effective method for synthesizing N-substituted benzimidazole derivatives. chitkara.edu.innih.gov The reaction is a one-pot, three-component condensation involving the benzimidazole substrate, formaldehyde, and a primary or secondary amine. nih.govneu.edu.tr

The general procedure involves reacting a 2-substituted benzimidazole with formaldehyde and a secondary amine, often under reflux in a solvent like ethanol for several hours. nih.gov The process begins with the formation of an electrophilic iminium ion from the reaction between formaldehyde and the amine. The benzimidazole nitrogen atom then acts as a nucleophile, attacking the iminium ion to form the N-methylaminobenzimidazole derivative, known as a Mannich base. chitkara.edu.in This method provides a straightforward route to novel derivatives with potential biological activities. neu.edu.trmdpi.com For instance, various Mannich bases of benzimidazole have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and anticancer properties. ijsr.netchitkara.edu.in

The reaction's versatility allows for the introduction of a wide array of amine-containing substituents at the N-1 position of the benzimidazole ring, significantly diversifying the chemical space accessible from a common precursor. impactfactor.orgresearchgate.net

Table 1: Examples of Mannich Reaction for Benzimidazole Derivatization

| Benzimidazole Substrate | Amine | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1H-Benzimidazole | 1-Phenylpiperazine | Ethanol, Reflux, 3h | 1-[(4-Phenylpiperazin-1-yl)methyl]-1H-benzimidazole | 65 | neu.edu.tr |

| 2-Substituted benzimidazole | Secondary amine | Ethanol, Reflux, 8h | 1-(Aminomethyl)-2-substituted-benzimidazole | Good | nih.gov |

| 2-Substituted benzimidazole | o-Aminophenol | Ethanol, Reflux, 8-10h | 1-{[(2-Hydroxyphenyl)amino]methyl}-1H-benzimidazole derivative | N/A | ijsr.net |

| 2-Substituted benzimidazole | p-Aminophenol | Ethanol, Reflux, 8-10h | 1-{[(4-Hydroxyphenyl)amino]methyl}-1H-benzimidazole derivative | N/A | ijsr.net |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. youtube.comnih.gov Among these, the Suzuki-Miyaura reaction is particularly prominent for its mild conditions and the stability and commercial availability of its organoboron reagents. arkat-usa.orgmdpi.com This reaction is exceptionally well-suited for the derivatization of halo-benzimidazoles, such as 6-Iodo-1H-benzimidazole, where the carbon-halogen bond serves as a reactive handle for introducing new aryl or heteroaryl substituents. researchgate.net

The Suzuki-Miyaura coupling involves the reaction of an organohalide (e.g., an iodo-benzimidazole) with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comyoutube.com The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the benzimidazole, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst. youtube.com

This methodology has been successfully applied to synthesize a wide range of 2-(hetero)aryl benzimidazoles. arkat-usa.org For instance, 2-iodo-1-substituted-benzimidazoles can be coupled with various aryl and heteroarylboronic acids under microwave-assisted conditions. arkat-usa.org The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligand, base (e.g., K₂CO₃, Cs₂CO₃), and solvent is crucial for optimizing reaction yields and scope. arkat-usa.orgnih.gov The reaction's robustness allows for the coupling of substrates with diverse electronic properties and steric demands, making it a powerful tool for creating complex benzimidazole-based structures. nih.gov

Table 2: Examples of Suzuki-Miyaura Coupling for Benzimidazole Derivatization

| Halobenzimidazole Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1-Cyclohexyl-2-iodo-1H-benzimidazole | 4-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 1-Cyclohexyl-2-(p-tolyl)-1H-benzimidazole | 96 | arkat-usa.org |

| 1-Cyclopentyl-2-iodo-1H-benzimidazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 1-Cyclopentyl-2-(4-methoxyphenyl)-1H-benzimidazole | 95 | arkat-usa.org |

| 1-Cyclohexyl-2-iodo-1H-benzimidazole | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 1-Cyclohexyl-2-(thiophen-2-yl)-1H-benzimidazole | 92 | arkat-usa.org |

| 1-Cyclopentyl-2-iodo-1H-benzimidazole | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 1-Cyclopentyl-2-(pyridin-3-yl)-1H-benzimidazole | 89 | arkat-usa.org |

Chemical Reactivity and Transformative Studies of 6 Iodo 1h Benzimidazole;hydrochloride

Nucleophilic Reactivity and Substitution Patterns

The presence of a halogen atom on the benzene (B151609) ring of the benzimidazole (B57391) scaffold opens avenues for various nucleophilic substitution reactions. The iodine atom at the 6-position, being a good leaving group, can be displaced by a range of nucleophiles, typically through a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity in SNAr reactions is significantly influenced by the electronic properties of the aromatic system. For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. dalalinstitute.com

Research on related halogenated imidazoles has shown that N-protected derivatives are often used to control reactivity and improve solubility. For instance, studies on N-protected 2,4,5-tribromoimidazole have demonstrated that nucleophiles such as alkane or arene thiolates, as well as alkoxides, can selectively displace the bromine atom at the 2-position. rsc.org While this pertains to a different position on the imidazole (B134444) ring itself, it highlights the general susceptibility of halogenated benzimidazoles to nucleophilic attack. Intramolecular nucleophilic substitution has also been demonstrated in related systems, such as the cyclization of N-(2-iodoaryl)benzamidines to form the benzimidazole ring system under transition-metal-free conditions, showcasing the ability of the C-I bond to participate in C-N bond formation. researchgate.net

The substitution patterns are dependent on the nature of the nucleophile and the reaction conditions. Hard nucleophiles may react differently than soft nucleophiles, and the use of transition metal catalysts (e.g., palladium or copper) can dramatically alter the reaction pathways, enabling cross-coupling reactions that are otherwise difficult to achieve.

| Nucleophile Type | Potential Product | Reaction Conditions | Notes |

| Amines (R-NH₂) | 6-Amino-1H-benzimidazole derivatives | Often requires heat and/or catalyst (e.g., CuI) | Forms key intermediates for biologically active compounds. |

| Alkoxides (R-O⁻) | 6-Alkoxy-1H-benzimidazole derivatives | Strong base, polar aprotic solvent | Ether linkages can modify solubility and electronic properties. |

| Thiolates (R-S⁻) | 6-Thioether-1H-benzimidazole derivatives | Base, polar solvent | Thioether derivatives are common in various pharmaceutical agents. |

| Cyanide (CN⁻) | 6-Cyano-1H-benzimidazole | Transition metal catalysis (e.g., Pd(0)) | The cyano group is a versatile handle for further transformations. |

Annulation and Ring-Fused Heterocyclic System Formation

The carbon-iodine bond at the 6-position of 6-Iodo-1H-benzimidazole serves as a critical functional handle for the construction of annulated, or ring-fused, heterocyclic systems. These reactions significantly increase the structural complexity and diversity of the benzimidazole scaffold, leading to novel compounds with potentially enhanced biological or material properties. Annulation strategies often involve intramolecular or intermolecular cyclizations, frequently mediated by transition metals.

Palladium-catalyzed reactions are particularly prominent in this area. For instance, intramolecular direct arylation or Heck reactions can be employed to form new rings. nih.gov A synthetic strategy might involve first attaching a side chain to one of the nitrogen atoms of the benzimidazole ring, which contains a reactive site (like a double bond or an aromatic ring). The iodine at the 6-position can then react with this site under palladium catalysis to forge a new carbon-carbon bond, leading to a fused-ring system. This approach has been successfully used to create a variety of polycyclic frameworks from iodo-substituted heterocycles. nih.gov

Another powerful method involves iodine-promoted C-H bond amination. In this type of reaction, a suitably functionalized side chain on the benzimidazole nitrogen can be cyclized onto the benzene ring. While typically involving C-H activation, the presence of an iodo-substituent can influence the regioselectivity or be used in subsequent steps. For example, tricyclic heteroarenes can be synthesized from N1-substituted 2-hydrazinyl-1H-benzo[d]imidazole derivatives using iodine as an oxidant to promote cyclization. nih.gov

Furthermore, radical cyclization presents a metal-free alternative for annulation. The photochemistry of iodo-substituted benzimidazoles can generate a benzimidazolyl radical, which can then undergo intramolecular cyclization to form fused aromatic rings. acs.orgresearchgate.net This method is particularly effective for creating five-, six-, and seven-membered fused rings.

| Reaction Type | Reagents/Catalyst | Fused System Formed | Mechanism |

| Intramolecular Heck Reaction | Pd(0) catalyst, base | Polycyclic aromatic systems | Pd-catalyzed insertion, carbopalladation, β-hydride elimination. |

| Intramolecular Direct Arylation | Pd(II) catalyst, oxidant | Fused bi-aryl systems | C-H activation and C-C bond formation. |

| Radical Cyclization | Photochemical or chemical initiator | Fused aliphatic or aromatic rings | Homolytic cleavage of C-I bond, intramolecular radical addition. |

| Suzuki/Sonogashira Coupling & Cyclization | Pd catalyst, boronic acid/alkyne, base | Fused systems with aryl or alkynyl moieties | Cross-coupling followed by an intramolecular cyclization step. |

Photochemical Transformations and Reaction Mechanisms

The photochemistry of benzimidazole and its derivatives is characterized by two primary competing pathways: fixed-ring H-scrambling and ring-opening isomerizations. acs.orgresearchgate.net Upon UV irradiation, the fixed-ring pathway involves the cleavage of the N-H bond, which results in the formation of a benzimidazolyl radical and a hydrogen atom. researchgate.net The ring-opening pathway involves the cleavage of the five-membered imidazole ring. acs.orgresearchgate.net

For iodo-substituted benzimidazoles, the presence of the carbon-iodine bond introduces a distinct and often dominant photochemical reaction channel. The C-I bond is relatively weak and susceptible to homolytic cleavage upon exposure to UV light, generating a benzimidazol-6-yl radical and an iodine radical. This process is highly relevant to the chemical transformations of 6-Iodo-1H-benzimidazole.

Studies on 2-iodo-substituted benzimidazoles have shown that this photochemically generated benzimidazolyl radical is a key intermediate in the synthesis of aromatic ring-fused benzimidazoles. acs.orgresearchgate.net The radical can undergo subsequent substitution or cyclization reactions, providing an efficient route to complex heterocyclic structures. It is highly probable that 6-Iodo-1H-benzimidazole would follow a similar pathway, where irradiation leads to the formation of the benzimidazol-6-yl radical, which can then be trapped by other molecules or undergo intramolecular reactions if a suitable side chain is present.

A secondary photochemical process can involve the iodide ion (I⁻), which might be present as a counterion or formed during other reactions. In the presence of a photosensitizer and oxygen, iodide can be oxidized to form molecular iodine (I₂) and other reactive iodine species. nih.gov While the primary transformation of 6-Iodo-1H-benzimidazole involves the neutral molecule, any degradation or side reactions that produce iodide could trigger this secondary photochemistry, potentially leading to complex product mixtures.

| Photochemical Process | Key Intermediate | Primary Outcome | Mechanistic Detail |

| C-I Bond Homolysis | Benzimidazol-6-yl radical | Radical substitution or cyclization | Absorption of UV photon leads to cleavage of the weakest bond. |

| Fixed-Ring H-Scrambling | Benzimidazolyl radical + H atom | Tautomerization, Dimerization | Cleavage of the N-H bond. acs.orgresearchgate.net |

| Ring-Opening Isomerization | Isocyanoaniline species | Formation of open-ring isomers | Cleavage of the N1-C2 bond in the imidazole ring. acs.orgresearchgate.net |

Oxidative Reactivity and Degradation Pathways

The oxidative stability of 6-Iodo-1H-benzimidazole is a critical aspect of its chemical profile, particularly concerning its environmental fate and use in applications where oxidizing conditions are present. The benzimidazole ring is generally stable, but under strong oxidative stress, it can undergo degradation. The iodine substituent also plays a key role in the oxidative pathways.

Studies on the degradation of complex iodinated aromatic compounds, such as iodinated X-ray contrast media (ICMs), using advanced oxidation processes (AOPs) provide significant insight. ccspublishing.org.cnresearchgate.net These processes generate highly reactive species like hydroxyl radicals (HO•), which are potent oxidizing agents. The primary degradation pathways identified for ICMs include deiodination (cleavage of the C-I bond), oxidation of side chains, and eventual cleavage of the aromatic ring. ccspublishing.org.cnresearchgate.netnih.gov

For 6-Iodo-1H-benzimidazole, a likely primary degradation pathway under AOPs would be deiodination, where the hydroxyl radical attacks the carbon atom bearing the iodine, leading to its substitution with a hydroxyl group and the release of an iodide ion. This would form 6-hydroxy-1H-benzimidazole. Concurrently, hydroxyl radicals can attack the electron-rich benzimidazole ring, leading to the formation of hydroxylated intermediates and potentially opening of the imidazole or benzene ring. nih.gov

The degradation process can be complex, with multiple competing reactions. The initial deiodination step is significant because it removes the halogen, which can dramatically alter the toxicity and persistence of the compound. Subsequent oxidation of the resulting benzimidazole core can lead to smaller, more polar fragments and eventual mineralization to carbon dioxide, water, and inorganic ions under aggressive oxidative conditions. ccspublishing.org.cn

| Oxidative Process | Oxidizing Agent | Primary Degradation Pathway | Potential Products |

| Advanced Oxidation (AOPs) | Hydroxyl Radicals (HO•) | Deiodination, Ring Hydroxylation | 6-Hydroxy-1H-benzimidazole, dihydroxy-benzimidazoles, ring-opened products. ccspublishing.org.cnresearchgate.net |

| Chemical Oxidation | Strong oxidants (e.g., KMnO₄, O₃) | Ring Cleavage, Deiodination | Phthalic acid derivatives, smaller organic acids, iodide/iodate. |

| Iodine(III)-Catalyzed Oxidation | Hypervalent Iodine Reagents | C-N bond formation (synthesis) | Can lead to oxidative cyclization in precursor molecules. chemrxiv.org |

Advanced Spectroscopic and Structural Characterization of 6 Iodo 1h Benzimidazole;hydrochloride

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6-Iodo-1H-benzimidazole;hydrochloride in solution. Both ¹H and ¹³C NMR provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum, the protonated benzimidazole (B57391) ring exhibits distinct signals. The C2-H proton, located on the imidazole (B134444) portion of the molecule, is expected to appear as a singlet at a significantly downfield chemical shift, typically above 8.5 ppm, due to the deshielding effects of the adjacent protonated nitrogen atoms. The protons on the benzene (B151609) ring (H4, H5, and H7) will show characteristic splitting patterns. H5 and H7 are anticipated to appear as doublets, while H4 will likely be a singlet or a narrowly split doublet. The presence of the electron-withdrawing iodine atom at the C6 position influences the chemical shifts of the neighboring protons, particularly H5 and H7. The N-H protons of the imidazole ring are often observed as a broad signal, and their chemical shift can be highly dependent on the solvent and concentration due to proton exchange. beilstein-journals.org

The ¹³C NMR spectrum provides complementary data for structural confirmation. Due to the rapid tautomerism in unsubstituted benzimidazoles, pairs of carbon atoms (C4/C7 and C5/C6) can sometimes show averaged, single signals. beilstein-journals.org However, in the 6-iodo derivative, this symmetry is broken. The carbon atom C2 is expected to resonate at approximately 140-145 ppm. The carbons of the benzene ring will appear in the aromatic region (110-140 ppm). The C6 carbon, directly bonded to the iodine atom, will exhibit a chemical shift at a lower field (higher ppm value) compared to the other carbons due to the heavy atom effect of iodine. Conversely, the other carbons in the ring will be influenced by iodine's inductive and resonance effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 6-Iodo-1H-benzimidazole;hydrochloride in DMSO-d₆ Predicted values are based on known data for benzimidazole and substituted derivatives.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | ~9.3 (singlet) | ~142.0 |

| C4 | ~8.1 (singlet) | ~118.0 |

| C5 | ~7.7 (doublet) | ~128.0 |

| C6 | - | ~95.0 |

| C7 | ~7.9 (doublet) | ~125.0 |

| C3a | - | ~135.0 |

| C7a | - | ~133.0 |

| N1-H, N3-H | >13.0 (broad) | - |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is employed to identify functional groups and confirm the molecular structure of 6-Iodo-1H-benzimidazole;hydrochloride by probing its vibrational modes.

The FT-IR spectrum is expected to show a prominent broad absorption band in the region of 3400-2800 cm⁻¹, which is characteristic of the N-H stretching vibrations of the protonated imidazole ring, often overlapping with aromatic C-H stretching vibrations (~3100-3000 cm⁻¹). rsc.orgresearchgate.net The fingerprint region (below 1650 cm⁻¹) contains a wealth of structural information. Strong bands between 1620 cm⁻¹ and 1400 cm⁻¹ can be assigned to the C=N and C=C stretching vibrations within the fused ring system. nih.gov In-plane and out-of-plane N-H and C-H bending vibrations also give rise to characteristic absorptions in this region. The C-I stretching vibration is expected to appear at a much lower frequency, typically in the 600-500 cm⁻¹ range, which can be a diagnostic peak for the presence of the iodo-substituent.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the benzimidazole core and the C-I bond, which may be weak in the IR spectrum. The analysis of both FT-IR and Raman spectra allows for a comprehensive assignment of the fundamental vibrational modes of the molecule. nih.gov

Table 2: Characteristic Vibrational Frequencies for 6-Iodo-1H-benzimidazole;hydrochloride Assignments are based on typical values for substituted benzimidazoles.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch (protonated) | 3400 - 2800 (broad) | FT-IR |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| C=N / C=C Ring Stretch | 1620 - 1400 | FT-IR, Raman |

| N-H Bending | 1550 - 1450 | FT-IR |

| C-H Bending | 1300 - 1000 (in-plane), 900 - 700 (out-of-plane) | FT-IR |

| C-I Stretch | 600 - 500 | FT-IR, Raman |

Mass Spectrometry Techniques (ESI-MS, FAB-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation patterns of 6-Iodo-1H-benzimidazole;hydrochloride. Soft ionization techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are particularly suitable for analyzing this salt.

Using ESI-MS in positive ion mode, the compound is expected to be detected as its protonated molecular ion, [M+H]⁺. Given the molecular formula of the free base (C₇H₅IN₂), the expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion would be approximately 245. This peak confirms the molecular weight of the cationic portion of the salt.

Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing further structural information. A plausible fragmentation pathway for the [M+H]⁺ ion of 6-Iodo-1H-benzimidazole would involve the characteristic loss of a neutral hydrogen cyanide (HCN) molecule from the imidazole ring, a common fragmentation pattern for benzimidazoles. nist.gov Other potential fragmentation could involve the loss of the iodine atom.

Table 3: Expected Mass Spectrometry Data for 6-Iodo-1H-benzimidazole;hydrochloride

| Ion | Formula | Expected m/z | Description |

| [M+H]⁺ | [C₇H₆IN₂]⁺ | ~245 | Protonated molecular ion |

| [M+H - HCN]⁺ | [C₆H₅IN]⁺ | ~218 | Loss of hydrogen cyanide |

| [M+H - I]⁺ | [C₇H₆N₂]⁺ | ~118 | Loss of iodine radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the conjugated π-system of the 6-Iodo-1H-benzimidazole cation. The benzimidazole core is a known chromophore that exhibits characteristic absorption bands in the UV region. nist.gov

Typically, benzimidazoles display two main absorption bands corresponding to π→π* electronic transitions. nih.gov For the parent benzimidazole, these bands appear around 245 nm, 271 nm, and 278 nm. nih.gov The introduction of an iodine atom at the 6-position is expected to modify the electronic properties of the chromophore. As a halogen, iodine can act as an auxochrome, and its presence is likely to cause a bathochromic (red) shift of the absorption maxima (λ_max) due to the extension of the conjugated system through its lone pair electrons. The protonation of the benzimidazole ring to form the hydrochloride salt can also influence the position and intensity of these absorption bands.

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

The crystal structure of 6-Iodo-1H-benzimidazole;hydrochloride is expected to be dominated by a network of strong intermolecular interactions, primarily hydrogen bonds. The protonated benzimidazolium cation acts as a hydrogen bond donor through its two N-H groups, while the chloride anion (Cl⁻) serves as a primary hydrogen bond acceptor. This would likely result in the formation of robust N-H···Cl⁻ hydrogen bonds, which are a key feature in the crystal packing of similar hydrochloride salts. nih.gov

These hydrogen bonds can link the cations and anions into one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. researchgate.net In addition to hydrogen bonding, other non-covalent interactions, such as π-π stacking between the planar benzimidazole ring systems, may also play a significant role in stabilizing the crystal structure. researchgate.net The analysis of these interactions is crucial for understanding the solid-state properties of the compound.

Prototropic tautomerism is a fundamental characteristic of N-unsubstituted benzimidazoles. beilstein-journals.org For 6-Iodo-1H-benzimidazole, the mobile proton can reside on either N1 or N3, leading to two possible tautomers: 6-Iodo-1H-benzimidazole and 5-Iodo-1H-benzimidazole. While these forms are often in rapid equilibrium in solution, leading to averaged spectroscopic signals, one tautomer is typically "frozen out" or stabilized in the solid-state crystal lattice. nih.gov

Single-crystal X-ray diffraction can unambiguously determine which tautomeric form is present in the solid state. This is achieved by precisely locating the position of the hydrogen atom on either nitrogen of the imidazole ring. Furthermore, the bond lengths within the imidazole ring are sensitive to the location of the proton; the C=N double bond is typically shorter than the C-N single bond, providing secondary evidence for the assignment of the tautomer. The specific hydrogen bonding network within the crystal plays a critical role in stabilizing one tautomer over the other. nih.gov

Hirshfeld Surface Analysis for Intermolecular Contact Contribution

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density, it generates a unique three-dimensional surface for a molecule, which allows for the mapping of different properties, including intermolecular contact distances. The analysis provides a comprehensive picture of the crystal packing environment.

The Hirshfeld surface is generated based on the distances from the surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ). These are normalized to create a d_norm map, where red spots indicate contacts shorter than the van der Waals radii (representing strong interactions like hydrogen bonds), white areas represent contacts approximately equal to the van der Waals radii, and blue areas signify contacts longer than the van der Waals radii.

Given the absence of a published crystal structure for 6-Iodo-1H-benzimidazole;hydrochloride, we can infer the likely contributions of intermolecular contacts from analyses performed on analogous benzimidazole structures. The primary interactions governing the crystal packing in such compounds are typically hydrogen bonds involving the imidazole nitrogen atoms and various van der Waals contacts. The presence of an iodine atom would also introduce the possibility of halogen bonding (I···N or I···Cl interactions), and the chloride counter-ion would be a strong hydrogen bond acceptor.

Below is an illustrative data table of intermolecular contact contributions for a representative benzimidazole derivative, which demonstrates the type of quantitative data obtained from a Hirshfeld surface analysis.

Table 1: Illustrative Intermolecular Contact Contributions for a Benzimidazole Derivative

| Interaction Type | Contribution (%) | Typical Features in Fingerprint Plot |

|---|---|---|

| H···H | 45 - 60% | Large, diffuse region in the center of the plot. |

| C···H / H···C | 15 - 25% | Displayed as distinct "wings" on either side of the central H···H region. |

| N···H / H···N | 5 - 15% | Sharp, spike-like features corresponding to strong N–H···N or N–H···Cl hydrogen bonds. |

| I···H / H···I | 3 - 8% | Specific points or small regions, indicative of weaker halogen-hydrogen contacts. |

| I···N / N···I | 1 - 5% | Points corresponding to potential halogen bonds, often appearing at short dₑ + dᵢ values. |

| C···C | 1 - 5% | Characteristic features at the periphery of the plot, indicating π-π stacking. |

Tautomerism Studies in Solution and Solid State

Prototropic tautomerism is a fundamental characteristic of N-unsubstituted benzimidazoles. beilstein-journals.orgnih.gov The proton on the imidazole ring can migrate between the two nitrogen atoms (N1 and N3), leading to two distinct but rapidly interconverting tautomeric forms. For a symmetrically substituted benzimidazole, this process is degenerate. However, for an unsymmetrically substituted compound like 6-Iodo-1H-benzimidazole, the two tautomers (6-iodo-1H-benzimidazole and 5-iodo-1H-benzimidazole) are non-equivalent and would exist in equilibrium. The presence of the hydrochloride salt would mean the benzimidazole ring is protonated, but the tautomeric exchange of the remaining N-H proton can still occur.

In Solution: In solution, the rate of this proton exchange is highly dependent on factors such as the solvent, temperature, and pH. researchgate.net In many common solvents at room temperature, the exchange is fast on the NMR timescale. researchgate.net This rapid interconversion results in a time-averaged NMR spectrum, where pairs of chemically non-equivalent atoms (e.g., C4/C7 and C5/C6) become magnetically equivalent and show a single averaged signal. beilstein-journals.org

To study the individual tautomers, the rate of exchange can be slowed by using specific solvents (like DMSO-d₆ or HMPA-d₁₈) that can engage in strong hydrogen bonding, or by performing variable-temperature NMR experiments at low temperatures. researchgate.net Under such "slow-exchange" conditions, separate signals for each tautomer can be resolved, allowing for the determination of the tautomeric ratio (KT) by integrating the respective proton or carbon signals.

In the Solid State: In the crystalline solid state, molecular motion is restricted, and the prototropic tautomerism is typically "blocked". beilstein-journals.org The molecule is locked into a single, preferred tautomeric conformation due to the specific intermolecular interactions (e.g., hydrogen bonding networks) present in the crystal lattice. beilstein-journals.org Solid-state NMR techniques, such as Cross-Polarization Magic-Angle Spinning (CPMAS), are invaluable for studying tautomerism in this phase. beilstein-journals.org A solid-state ¹³C or ¹⁵N CPMAS NMR spectrum would show a distinct set of signals corresponding to only one of the possible tautomers, providing unambiguous evidence of the preferred form in the crystal. beilstein-journals.org

Table 2: Conceptual Data for Tautomeric Analysis of 6-Iodo-1H-benzimidazole

| State | Technique | Expected Observation | Information Gained |

|---|---|---|---|

| Solution (e.g., CDCl₃, RT) | ¹H, ¹³C NMR | Averaged signals for C4/C7 and C5/C6 positions due to rapid proton exchange. | Confirmation of dynamic tautomerism. |

| Solution (e.g., DMSO-d₆, low temp.) | ¹H, ¹³C NMR | Resolution of two distinct sets of signals for the 5-iodo and 6-iodo tautomers. | Tautomeric equilibrium constant (KT) from signal integration. |

| Solid State | ¹³C, ¹⁵N CPMAS NMR | A single set of sharp signals corresponding to one fixed tautomer. | Identification of the preferred tautomer in the crystal lattice. |

| Solid State | X-ray Crystallography | Direct localization of the proton on either N1 or N3. | Unambiguous determination of the solid-state tautomeric form and intermolecular interactions. |

Computational and Theoretical Investigations of 6 Iodo 1h Benzimidazole;hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.netresearchgate.net It is widely employed to calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics like orbital energies. For 6-Iodo-1H-benzimidazole;hydrochloride, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide fundamental insights into its molecular behavior. nih.govdergipark.org.trresearchgate.net

The initial step in computational analysis involves molecular geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation on the potential energy surface. researchgate.net For 6-Iodo-1H-benzimidazole, this would yield precise bond lengths, bond angles, and dihedral angles. Studies on similar benzimidazole (B57391) derivatives have shown that DFT methods can predict geometric parameters that are in good agreement with experimental data from X-ray crystallography. nih.govuniv-mosta.dz

Following optimization, a vibrational frequency analysis is performed. This calculation serves two main purposes:

Confirmation of a True Minimum: A stable molecule should have no imaginary frequencies, confirming that the optimized structure is a true energy minimum and not a transition state. uni-rostock.de

Prediction of Spectroscopic Data: The calculated frequencies correspond to the fundamental vibrational modes of the molecule. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational bands to specific molecular motions, such as C-H stretching, N-H bending, and skeletal vibrations of the benzimidazole ring. scispace.comresearchgate.netscispace.com For instance, in related benzimidazoles, C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the N-H bending mode appears around 1560 cm⁻¹. researchgate.netscispace.com

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's electronic properties and chemical reactivity. irjweb.comniscpr.res.in

HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE) , is a key indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a small gap suggests the molecule is more reactive. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netajchem-a.comresearchgate.net These include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap. niscpr.res.in

Chemical Softness (S): The reciprocal of hardness (S = 1/2η).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ).

| Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to charge transfer. |

| Electrophilicity Index (ω) | μ²/2η | Describes the propensity of a species to accept electrons. |

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. niscpr.res.in This analysis provides insight into the distribution of electrons and helps identify charge accumulation on specific atoms, which can influence dipole moment, polarizability, and other electronic properties. univ-mosta.dz In benzimidazole structures, nitrogen atoms typically carry negative charges, while hydrogen atoms attached to them are positively charged, which is crucial for understanding intermolecular interactions like hydrogen bonding. niscpr.res.in

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution around a molecule. researchgate.net It is mapped onto the electron density surface, where different colors indicate regions of varying electrostatic potential.

Red/Yellow Regions: Indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. In benzimidazoles, these are typically found around the nitrogen atoms. nih.govnih.gov

Blue Regions: Indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack. These are often located around acidic hydrogen atoms. nih.gov The MESP map is a valuable tool for predicting reactive sites for intermolecular interactions. researchgate.net

Quantum Chemical Descriptors and Structure-Reactivity Relationships

The various parameters calculated through DFT, such as the HOMO-LUMO gap and global reactivity descriptors, serve as quantum chemical descriptors . These descriptors are instrumental in establishing Structure-Reactivity Relationships (SRRs). researchgate.net By analyzing how these descriptors change with structural modifications—for example, the introduction of the iodine atom at the 6-position of the benzimidazole ring—researchers can predict the molecule's reactivity. nih.govacs.org

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations provide insights into a static, minimum-energy structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. nih.gov MD simulations model the physical movements of atoms and molecules, providing a view of the conformational flexibility and stability of the compound, often within a simulated biological environment (e.g., in water). nih.gov For 6-Iodo-1H-benzimidazole;hydrochloride, an MD simulation could reveal how the molecule interacts with solvent molecules and explore its conformational landscape. nih.govresearchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation about single bonds. researchgate.net While the benzimidazole ring system is largely rigid, substituents could potentially have different orientations. Computational methods can be used to map the potential energy surface as a function of bond rotations to identify the most stable conformers and the energy barriers between them.

In Silico Studies for Structure-Activity Relationship (SAR) Derivations

While specific QSAR models exclusively developed for 6-Iodo-1H-benzimidazole;hydrochloride are not extensively documented in publicly available literature, the structure-activity relationships of the broader class of 6-halogenated benzimidazoles have been the subject of computational analysis. These studies provide a framework for understanding the impact of substituents at the C6-position on the biological activity of the benzimidazole core.

Quantitative Structure-Activity Relationship (QSAR) models for the antiproliferative activity of a series of 6-halogen-substituted benzimidazoles have shed light on the importance of substituents at this position. These models have demonstrated that the properties at position 6, such as the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes, can significantly influence the compound's biological effects. mdpi.comnih.gov

For instance, a QSAR study on halogen- and amidino-substituted benzothiazoles and benzimidazoles highlighted that the descriptors related to the Burden eigenvalues (BELp1, weighted by polarizability, and BEHv6, weighted by atomic van der Waals volumes) were crucial in predicting cytotoxicity. mdpi.com While this study did not specifically include 6-iodo derivatives, it underscores the principle that the nature of the substituent at the 6-position directly modulates the molecule's interaction with biological systems.

Based on these general findings for 6-halobenzimidazoles, we can infer the potential contribution of the iodine atom in 6-Iodo-1H-benzimidazole to its activity profile. The iodine atom is the largest and least electronegative of the common halogens, which can lead to several unique properties:

Polarizability: Iodine's high polarizability can enhance van der Waals interactions with biological targets.

Halogen Bonding: The iodine atom can act as a halogen bond donor, forming non-covalent interactions with electron-donating atoms (like oxygen or nitrogen) in amino acid residues of target proteins. This type of interaction is increasingly recognized as a significant contributor to ligand-receptor binding affinity.

These characteristics suggest that the presence of iodine at the C6-position is a critical determinant of the molecule's biological activity, and its specific interactions would be highly dependent on the topology of the target binding site.

Table 1: Inferred Structure-Activity Relationship Contributions of the Iodo-Substituent at C6-Position

| Molecular Property | Influence on Activity | Rationale |

| Size | Can either enhance or diminish activity depending on the target's binding site topology. | The large van der Waals radius of iodine can promote favorable steric interactions or lead to clashes. |

| Polarizability | Likely enhances binding affinity through increased van der Waals and dispersion forces. | Iodine is highly polarizable, strengthening non-covalent interactions with the receptor. |

| Halogen Bonding Potential | Can significantly contribute to binding affinity and specificity. | The electropositive crown on the iodine atom can form directional halogen bonds with electron-rich atoms in the binding pocket. |

| Lipophilicity | Increases the overall lipophilicity of the molecule. | This can affect cell membrane permeability and interaction with hydrophobic pockets of target proteins. |

Theoretical Prediction of Molecular Interactions with Biomolecules

Benzimidazole scaffolds are known to interact with a variety of biomolecular targets through a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. The nitrogen atoms of the imidazole (B134444) ring can act as both hydrogen bond donors and acceptors. The fused benzene (B151609) ring provides a hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The introduction of an iodine atom at the 6-position is predicted to introduce specific types of interactions. Molecular modeling suggests that the iodine atom could participate in:

Hydrophobic Interactions: The lipophilic nature of the iodine atom would favor interactions with hydrophobic pockets within a protein's binding site.

Halogen Bonding: As mentioned previously, the iodine atom can form halogen bonds with backbone carbonyl oxygens or the side chains of amino acids such as serine, threonine, aspartate, and glutamate. This directional interaction can significantly enhance the binding affinity and selectivity of the compound.

For example, in the context of kinase inhibition, a common target for benzimidazole derivatives, the iodine atom could be oriented towards a region of the ATP-binding site that can accommodate its size and participate in favorable interactions. Similarly, when targeting DNA or DNA-associated enzymes, the iodo-substituent could influence groove binding or intercalative interactions.

Table 2: Predicted Molecular Interactions of 6-Iodo-1H-benzimidazole with Biomolecular Targets

| Interaction Type | Potential Interacting Residues/Moieties | Significance |

| Hydrogen Bonding | Asp, Glu, Ser, Thr, Gln, Asn, Backbone C=O and N-H | Anchors the ligand within the binding site. |

| π-π Stacking | Phe, Tyr, Trp, His | Stabilizes the binding of the aromatic benzimidazole core. |

| Hydrophobic Interactions | Ala, Val, Leu, Ile, Met, Pro | Contributes to the overall binding affinity, particularly in nonpolar pockets. |

| Halogen Bonding | Backbone C=O, Ser, Thr, Asp, Glu | Provides additional binding affinity and specificity due to the presence of the iodine atom. |

Role As a Molecular Scaffold in Advanced Material and Chemical Sciences

Applications in Organic Light-Emitting Devices (OLEDs) and Optoelectronics

The benzimidazole (B57391) core is a well-established building block in the design of materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications. Its electron-deficient nature makes it a suitable component for electron-transporting or host materials. The introduction of substituents onto the benzimidazole ring allows for the fine-tuning of the material's electronic and photophysical properties, such as the emission color, quantum efficiency, and charge carrier mobility.

While specific research on the application of 6-Iodo-1H-benzimidazole hydrochloride in OLEDs is not extensively documented in publicly available literature, the general principles of molecular design for OLED materials suggest that the iodo-substituent could influence the compound's properties in several ways. The heavy iodine atom could potentially enhance spin-orbit coupling, which might favor phosphorescence, a desirable trait for achieving high internal quantum efficiencies in OLEDs. However, it could also lead to non-radiative decay pathways, potentially quenching fluorescence.

Further research would be necessary to synthesize and characterize the electroluminescent properties of 6-Iodo-1H-benzimidazole and to evaluate its performance in an OLED device.

Development of Organic Corrosion Inhibitors

Benzimidazole and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. rsc.orgnih.govorientjchem.orgresearchgate.net Their inhibitory action is attributed to the adsorption of the molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. rsc.org This adsorption occurs through the interaction of the lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic ring with the vacant d-orbitals of the metal. rsc.org

The presence of substituents on the benzimidazole ring can significantly influence the inhibition efficiency. While specific studies detailing the corrosion inhibition performance of 6-Iodo-1H-benzimidazole hydrochloride are limited, the principles of corrosion inhibition by halogenated organic compounds provide some insights. Halogen atoms, being electronegative, can affect the electron density distribution in the molecule, which in turn influences its adsorption characteristics on the metal surface.

The adsorption of benzimidazole derivatives on a metal surface can be described by various adsorption isotherms, with the Langmuir adsorption isotherm being frequently reported. orientjchem.orgresearchgate.netresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net Electrochemical studies, such as potentiodynamic polarization, are commonly used to evaluate the effectiveness of corrosion inhibitors. nih.govresearchgate.netpeacta.org These studies can determine the inhibition efficiency and classify the inhibitor as anodic, cathodic, or mixed-type. For many benzimidazole derivatives, a mixed-type inhibition behavior is observed, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. orientjchem.orgpeacta.org

A hypothetical representation of the data that could be obtained from such studies for a benzimidazole derivative is presented in the table below.

| Inhibitor Concentration (M) | Corrosion Current Density (A/cm²) | Inhibition Efficiency (%) |

|---|---|---|

| 0 | 1.00E-04 | 0 |

| 1.00E-05 | 5.00E-05 | 50 |

| 1.00E-04 | 2.00E-05 | 80 |

| 1.00E-03 | 5.00E-06 | 95 |

Utilization in Optical Sensing and Bioimaging

The benzimidazole scaffold is a versatile platform for the development of fluorescent probes for optical sensing and bioimaging. rsc.orgrsc.orgnih.govnih.govmdpi.comelsevierpure.com The photophysical properties of these probes, such as their absorption and emission wavelengths and fluorescence quantum yield, can be tailored by introducing various functional groups onto the benzimidazole ring system. These probes can be designed to exhibit a "turn-on" or "turn-off" fluorescence response upon binding to a specific analyte, such as metal ions or biologically relevant molecules. rsc.orgrsc.org

While there is a lack of specific studies on the use of 6-Iodo-1H-benzimidazole hydrochloride as an optical sensor, theoretical studies on closely related structures, such as 6-(1H-benzimidazole)-2-naphthalenol, suggest the potential for developing fluorescent probes from this class of compounds. nih.govnih.gov The introduction of substituents can modulate the electronic properties and the intramolecular charge transfer (ICT) characteristics of the molecule, which are crucial for its function as a fluorescent sensor. nih.gov

For example, a benzimidazole-based fluorescent sensor can be designed to selectively detect metal ions like Zn²⁺. rsc.orgnih.gov The binding of the metal ion to the benzimidazole ligand can lead to a chelation-enhanced fluorescence (CHEF) effect, resulting in a significant increase in the fluorescence intensity. rsc.org Such probes can be used for the detection of metal ions in biological systems, enabling applications in cellular imaging. rsc.org

The table below illustrates the hypothetical fluorescence properties of a benzimidazole-based probe in the absence and presence of a target analyte.

| Condition | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Intensity (a.u.) |

|---|---|---|---|

| Probe only | 350 | 450 | 100 |

| Probe + Analyte | 350 | 450 | 1000 |

Ligand Design for Metal Chelates and Coordination Chemistry

The benzimidazole moiety is a prominent ligand in coordination chemistry due to the presence of two nitrogen atoms with available lone pairs of electrons, which can coordinate to metal ions. nih.govnih.govnih.govekb.egjocpr.comechemcom.com This allows for the formation of a wide variety of metal complexes with diverse structures and applications, including catalysis and materials science. nih.govresearchgate.netresearchgate.net

The synthesis of metal complexes with benzimidazole-derived ligands can be achieved through various methods, including electrochemical synthesis. rsc.org The resulting complexes can be characterized by techniques such as X-ray crystallography to determine their precise three-dimensional structure. rsc.orgnih.gov The crystal structure reveals important information about the coordination geometry of the metal ion and the binding mode of the ligand.

The table below provides a hypothetical summary of the properties of a metal complex with a benzimidazole-derived ligand.

| Metal Ion | Ligand | Coordination Number | Geometry |

|---|---|---|---|

| Cu(II) | Benzimidazole Derivative | 4 | Square Planar |

| Zn(II) | Benzimidazole Derivative | 4 | Tetrahedral |

| Co(II) | Benzimidazole Derivative | 6 | Octahedral |

Pre Clinical Biological Research and Molecular Interaction Studies

Investigation of Antimicrobial Activity Against Pathogens (in vitro)

Benzimidazole (B57391) derivatives have demonstrated a broad spectrum of antimicrobial activities, inhibiting the growth of various pathogenic microorganisms. nih.govresearchgate.net These compounds are effective against both bacterial and fungal strains, with some also showing potential against protozoa and mycobacteria. nih.govnih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of benzimidazole have been shown to possess significant antibacterial properties. researchgate.netijbbb.org Studies have reported the efficacy of various substituted benzimidazoles against both Gram-positive and Gram-negative bacteria. For instance, certain novel N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have demonstrated potent activity against strains like Escherichia coli, Streptococcus faecalis, and methicillin-susceptible Staphylococcus aureus (MSSA). nih.gov In one study, synthesized benzimidazole derivatives were effective against clinical isolates of E. coli and S. aureus that were resistant to norfloxacin, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 µg/ml. biomedpharmajournal.org Another study highlighted that hybrid molecules of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one displayed antimicrobial properties against both Gram-positive and Gram-negative bacteria. semanticscholar.orgresearchgate.net

Antibacterial Activity of Benzimidazole Derivatives

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 1-(4-((1H–benzimidazol-1-yl) methylamino) phenyl) ethanone (3) | Gram-negative clinical isolates | 6.25-12.5 | biomedpharmajournal.org |

| 2-methyl-1H-benzimidazole | Gram-negative clinical isolates | 6.25-12.5 | biomedpharmajournal.org |

| 1-(4-((1H–benzimidazol-1-yl) methylamino) phenyl) ethanone (3) | Gram-positive clinical isolates | 6.25-12.5 | biomedpharmajournal.org |

| 2-methyl-1H-benzimidazole | Gram-positive clinical isolates | 6.25-12.5 | biomedpharmajournal.org |